

Comprehensive Technical Guide: Characterization of 4-Ethyl-2-(piperazin-1-ylmethyl)morpholine

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Compound of Interest

Compound Name:	4-Ethyl-2-(piperazin-1-ylmethyl)morpholine
CAS No.:	1354951-63-5
Cat. No.:	B3377869

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Executive Summary

This guide details the structural verification, physicochemical analysis, and quality control protocols for **4-Ethyl-2-(piperazin-1-ylmethyl)morpholine**. As a heterobifunctional scaffold containing both a morpholine ether and a piperazine diamine, this molecule presents unique analytical challenges, particularly regarding stereochemistry (C2-morpholine chirality) and detection (lack of strong chromophores).

This document serves as a self-validating protocol for researchers synthesizing or utilizing this compound as a fragment in fragment-based drug discovery (FBDD) or as a linker in PROTAC design.

Part 1: Molecular Identity & Theoretical Framework

Before initiating wet-lab analysis, the theoretical physicochemical baseline must be established to validate experimental data.

Structural Connectivity

The molecule consists of a morpholine ring substituted at the N-position (position 4) with an ethyl group and at the C2-position with a methyl bridge connecting to the N1 of a piperazine ring.

- Chirality: The C2 position of the morpholine ring is a chiral center. Unless stereoselectively synthesized, the substance exists as a racemic mixture ().
- Reactivity: The piperazine ring contains a secondary amine (N4'), serving as a nucleophilic handle, while the morpholine nitrogen is tertiary and sterically hindered.

Quantitative Data Profile

Parameter	Value	Notes
IUPAC Name	4-Ethyl-2-(piperazin-1-ylmethyl)morpholine	Systematic naming
Molecular Formula		Confirmed via valence calculation
Average Molecular Weight	213.32 g/mol	Based on standard atomic weights
Monoisotopic Mass	213.1841 Da	Critical for HRMS validation
[M+H] ⁺ Exact Mass	214.1914 Da	The target ion in ESI ⁺ mode
Topological Polar Surface Area	~45 Å ²	Estimated; implies good membrane permeability
LogP (Predicted)	-0.2 - 0.5	Amphiphilic nature

Part 2: Analytical Workflow & Methodologies

High-Resolution Mass Spectrometry (HRMS)

Objective: Confirm elemental composition and analyze fragmentation to verify connectivity.

Protocol:

- Ionization Source: Electrospray Ionization (ESI) in Positive Mode. The molecule has three basic nitrogens, ensuring facile protonation.
- Instrumentation: Q-TOF or Orbitrap (Resolution > 30,000).
- Solvent: Methanol/Water (50:50) + 0.1% Formic Acid.

Mechanistic Validation (The Nitrogen Rule): According to the Nitrogen Rule, a molecule with an odd number of nitrogen atoms (3) must have an odd nominal molecular weight (213 Da). The observed molecular ion

will be even (214 Da).

Fragmentation Pathway (MS/MS):

- Precursor:

214.19

- Primary Loss: Cleavage of the methylene bridge.
 - Fragment A: Piperazine moiety ()
~87.
 - Fragment B: Ethyl-morpholine cation ()
~128.
- Secondary Loss: Ring opening or loss of the ethyl group ().

Nuclear Magnetic Resonance (NMR)

Objective: Map the carbon skeleton and confirm the substituent positions.

Solvent Selection:

- : Standard for carbon backbone.
- : Required if investigating the exchangeable proton on the secondary piperazine amine (though often broad).

Predicted Spectral Assignment (

NMR, 400 MHz,

):

Moiety	Chemical Shift (ppm)	Multiplicity	Integration	Mechanistic Insight
Morpholine C2-H	3.6 - 3.8	Multiplet	1H	Deshielded by Oxygen; chiral center.
Morpholine	3.5 - 3.7	Multiplet	2H	Diastereotopic due to C2 chirality.
Piperazine Ring	2.8 - 3.0	Broad Mult.	8H	Fluxional at RT; may sharpen at high temp.
Linker (-N)	2.4 - 2.6	DD or Mult.	2H	ABX system with C2-H.
N-Ethyl ()	2.3 - 2.4	Quartet	2H	Coupled to terminal methyl.
N-Ethyl ()	1.0 - 1.1	Triplet	3H	Characteristic high-field signal.

Self-Validation Step: Use 2D COSY to confirm the coupling between the Ethyl

and

, and HSQC to differentiate the Morpholine ether carbons (downfield, ~66 ppm) from the amine-adjacent carbons (~50-60 ppm).

Chromatographic Purity Analysis (HPLC)

Challenge: Piperazine and morpholine rings lack conjugated

-systems, resulting in negligible UV absorption above 210 nm. Standard UV detection (254 nm) will likely yield false negatives (purity overestimation).

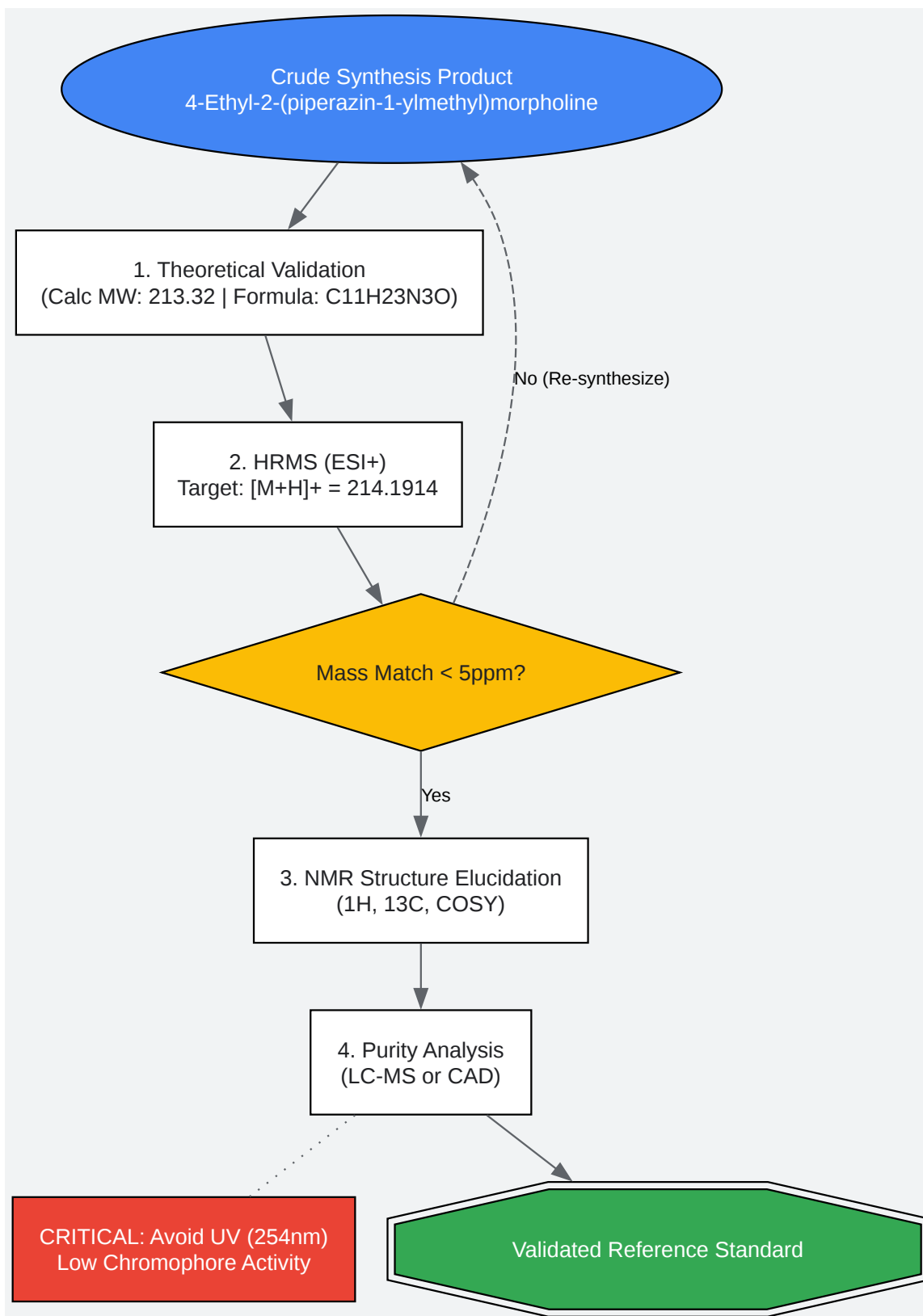
Recommended Method: LC-MS or CAD (Charged Aerosol Detection)

- Column: C18 Reverse Phase (high pH stability preferred, e.g., XBridge).
- Mobile Phase:
 - A: 10mM Ammonium Bicarbonate (pH 10) — Basic pH keeps amines deprotonated, improving peak shape.
 - B: Acetonitrile.
- Gradient: 5% B to 95% B over 10 minutes.
- Detection: ESI-MS (SIM mode at 214.2 Da) or CAD.

Part 3: Visualization of Workflows

Analytical Characterization Logic

This diagram illustrates the decision tree for validating the molecule, ensuring no "blind spots" caused by its lack of UV activity.

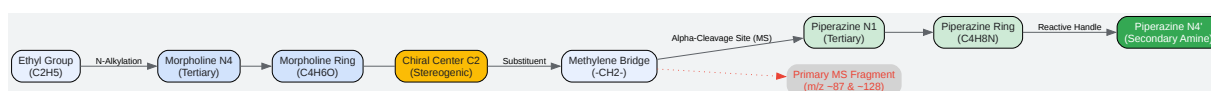


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Caption: Analytical decision matrix emphasizing the necessity of Mass Spectrometry over UV detection due to the molecule's specific physicochemical properties.

Structural Connectivity & Fragmentation

This diagram represents the molecular connectivity and the predicted fragmentation points during Mass Spectrometry.



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Caption: Structural connectivity map highlighting the chiral center, reactive secondary amine, and the primary site of alpha-cleavage during MS analysis.

Part 4: References

- National Institute of Standards and Technology (NIST). Mass Spectrometry Data Center: General Principles of Alpha-Cleavage in Amines. NIST Standard Reference Database. [\[Link\]](#)
- Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. JOCPR, 2012, 4(8):3829-3838. [\[Link\]](#)
- LibreTexts Chemistry. Spectroscopy of Amines: The Nitrogen Rule and MS Fragmentation. (2024). [\[Link\]](#)
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- To cite this document: BenchChem. [\[Comprehensive Technical Guide: Characterization of 4-Ethyl-2-\(piperazin-1-ylmethyl\)morpholine\]](#). BenchChem, [2026]. [\[Online PDF\]](#). Available at: [\[https://www.benchchem.com/product/b3377869/docs#comprehensive-technical-guide-characterization-of-4-ethyl-2-piperazin-1-ylmethyl-morpholine\]](https://www.benchchem.com/product/b3377869/docs#comprehensive-technical-guide-characterization-of-4-ethyl-2-piperazin-1-ylmethyl-morpholine)

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